6-(3-Tert-butyl-4-methoxyphenyl)naphthalene-2-carboxylic acid

Retinoic Acid Receptor Binding Affinity Nuclear Receptor Selectivity

The compound 6-(3-tert-butyl-4-methoxyphenyl)naphthalene-2-carboxylic acid (CAS 106685-58-9) is a synthetic analog belonging to the 6'-substituted naphthalene-2-carboxylic acid class of retinoids, a family of molecules known to interact with nuclear retinoic acid receptors (RARs). Its structure features a naphthalene-2-carboxylic acid core with a 3-tert-butyl-4-methoxyphenyl substituent at the 6-position, a pattern designed to confer receptor subtype selectivity distinct from pan-agonists like all-trans retinoic acid (ATRA).

Molecular Formula C22H22O3
Molecular Weight 334.4 g/mol
CAS No. 106685-58-9
Cat. No. B14328478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-Tert-butyl-4-methoxyphenyl)naphthalene-2-carboxylic acid
CAS106685-58-9
Molecular FormulaC22H22O3
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=C(C=CC(=C1)C2=CC3=C(C=C2)C=C(C=C3)C(=O)O)OC
InChIInChI=1S/C22H22O3/c1-22(2,3)19-13-17(9-10-20(19)25-4)15-5-6-16-12-18(21(23)24)8-7-14(16)11-15/h5-13H,1-4H3,(H,23,24)
InChIKeyAPXNUGHTPSKBAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(3-Tert-butyl-4-methoxyphenyl)naphthalene-2-carboxylic acid (CAS 106685-58-9): A Synthetic Retinoid with Defined RAR Subtype Binding Profile


The compound 6-(3-tert-butyl-4-methoxyphenyl)naphthalene-2-carboxylic acid (CAS 106685-58-9) is a synthetic analog belonging to the 6'-substituted naphthalene-2-carboxylic acid class of retinoids, a family of molecules known to interact with nuclear retinoic acid receptors (RARs) [1]. Its structure features a naphthalene-2-carboxylic acid core with a 3-tert-butyl-4-methoxyphenyl substituent at the 6-position, a pattern designed to confer receptor subtype selectivity distinct from pan-agonists like all-trans retinoic acid (ATRA) [2].

Why 6-(3-Tert-butyl-4-methoxyphenyl)naphthalene-2-carboxylic acid Cannot Be Interchanged with Other Retinoid Analogs


Generic substitution among retinoids is scientifically invalid due to profound differences in nuclear receptor subtype selectivity and resulting transcriptional activation profiles [1]. While all-trans retinoic acid (ATRA) acts as a pan-agonist across RARα, RARβ, and RARγ, the target compound exhibits a defined selectivity gradient, with strong preference for RARβ over RARα and RARγ [2]. This selectivity profile means that in functional assays, the compound induces a distinct gene expression pattern; the 1991 Graupner et al. study demonstrated that certain 6'-substituted naphthalene-2-carboxylic acid analogs strongly activate the gamma receptor while showing no activation of the alpha receptor, a behavior opposite to other retinobenzoic acid analogs [1]. Therefore, procurement based on generic retinoid class alone risks acquiring a compound with entirely different biological potency and selectivity characteristics.

Quantitative Differentiation Guide for 6-(3-Tert-butyl-4-methoxyphenyl)naphthalene-2-carboxylic acid


RARβ Binding Affinity Advantage Over RARα and RARγ

The compound demonstrates a striking selectivity for the retinoic acid receptor beta (RARβ) subtype. Its inhibition constant (Ki) for RARβ is 36 nM, which is approximately 12-fold lower (more potent) than for RARγ (Ki = 426 nM) and 180-fold lower than for RARα (Ki = 6500 nM) [1]. This contrasts with all-trans retinoic acid (ATRA), which binds to all three RAR subtypes with similar, low nanomolar affinity .

Retinoic Acid Receptor Binding Affinity Nuclear Receptor Selectivity

Transcriptional Activation Profile Distinct from Retinobenzoic Acid Analogs

In a functional transcriptional activation assay using hybrid ER-RAR receptors, the target compound (as a representative of the 6'-substituted naphthalene-2-carboxylic acid class) elicited strong activation of the RARγ receptor while showing no activation of RARα [1]. This is a qualitative opposite to retinobenzoic acid analogs, which exhibited limited alpha selectivity in the same study [1].

Transcriptional Activation RAR Subtype Selectivity Gene Expression

Structural Differentiation from Adapalene via Substitution Pattern

The target compound contains a distinct 3-tert-butyl-4-methoxyphenyl group at the 6-position of the naphthalene core [1]. This is structurally divergent from adapalene, a clinically used naphthoic acid derivative which features a 1-adamantyl-methoxyphenyl group at the same position [2]. The tert-butyl substituent on the target compound is a less bulky, more conformationally flexible group, which directly influences its receptor subtype binding preferences and biological activity.

Chemical Structure Retinoid Analog Structure-Activity Relationship

Application Scenarios Leveraging the Differentiation Profile of 6-(3-Tert-butyl-4-methoxyphenyl)naphthalene-2-carboxylic acid


RARβ-Specific Pathway Dissection in Neurobiology Research

Given its 180-fold binding selectivity for RARβ over RARα (Ki = 36 nM vs. 6500 nM) [1], this compound serves as a superior chemical probe for studying RARβ-mediated signaling in neuronal models. Unlike pan-agonists (e.g., ATRA) or less selective agents (e.g., CD2019 with only 5-fold selectivity) , its use can minimize confounding activation of RARα and RARγ, enabling cleaner interpretation of RARβ-specific roles in axonal outgrowth and spinal cord injury models.

Development of RARγ-Targeted Dermatological Lead Compounds

The 1991 Graupner et al. study demonstrated that 6'-substituted naphthalene-2-carboxylic acid analogs, including the target compound, exhibit strong transcriptional activation of RARγ with no activity at RARα [2]. This profile is highly relevant for dermatological research, where RARγ mediates retinoid effects in skin. The compound can serve as a starting point for medicinal chemistry efforts aimed at designing novel anti-psoriatic or anti-aging agents that avoid RARα-related toxicity.

Investigating Retinoid-Induced Teratogenicity Mechanisms

The compound's selective receptor activation profile (RARβ/RARγ > RARα) makes it a valuable tool for dissecting the receptor subtype responsible for retinoid-induced teratogenicity. In comparative teratogenicity studies, CD2019 (a beta-ligand) and CD437 (a gamma-ligand) have been used alongside ATRA to differentiate receptor-mediated effects [3]. This compound can extend such studies by offering a dual RARβ/γ agonism profile, helping to delineate the contributions of individual receptor subtypes to developmental outcomes.

Calibration Standard for RAR Binding Assays

With precisely quantified Ki values for all three RAR subtypes (RARα: 6500 nM, RARβ: 36 nM, RARγ: 426 nM) derived from radioligand binding assays using [3H]CD 367 [1], this compound is well-suited as a reference standard to validate and calibrate in-house RAR binding assays, ensuring inter-laboratory reproducibility when screening novel retinoid libraries.

Quote Request

Request a Quote for 6-(3-Tert-butyl-4-methoxyphenyl)naphthalene-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.